5,7-Diiodoimidazo[5,1-B]thiazole

Medicinal Chemistry Drug Design ADME Prediction

5,7-Diiodoimidazo[5,1-B]thiazole (CAS 208722-50-3) is a fused bicyclic heterocycle composed of an imidazole ring joined to a thiazole ring, featuring two iodine substituents at positions 5 and 7. With a molecular formula of C5H2I2N2S and a molecular weight of 375.96 g/mol, this compound is classified as a dihalogenated imidazothiazole derivative primarily utilized as a synthetic intermediate.

Molecular Formula C5H2I2N2S
Molecular Weight 375.96 g/mol
CAS No. 208722-50-3
Cat. No. B1630182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Diiodoimidazo[5,1-B]thiazole
CAS208722-50-3
Molecular FormulaC5H2I2N2S
Molecular Weight375.96 g/mol
Structural Identifiers
SMILESC1=CSC2=C(N=C(N21)I)I
InChIInChI=1S/C5H2I2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H
InChIKeyUCCJIFDYNVNNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Diiodoimidazo[5,1-B]thiazole (CAS 208722-50-3) – A Strategic Fused Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


5,7-Diiodoimidazo[5,1-B]thiazole (CAS 208722-50-3) is a fused bicyclic heterocycle composed of an imidazole ring joined to a thiazole ring, featuring two iodine substituents at positions 5 and 7 . With a molecular formula of C5H2I2N2S and a molecular weight of 375.96 g/mol, this compound is classified as a dihalogenated imidazothiazole derivative primarily utilized as a synthetic intermediate . The iodine atoms serve as reactive handles for transition-metal-catalyzed cross-coupling reactions, enabling the generation of diversified compound libraries for pharmaceutical and agrochemical research .

Procurement Alert: Why 5,7-Diiodoimidazo[5,1-B]thiazole Cannot Be Interchanged with Its Des-Halogen or Monohalogen Analogs


The imidazo[5,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, but the specific halogenation pattern dictates both synthetic utility and downstream biological properties. The unsubstituted parent compound imidazo[5,1-b]thiazole (CAS 251-89-8) lacks reactive handles for direct cross-coupling, while mono-iodinated analogs (e.g., 7-iodoimidazo[5,1-b]thiazole) offer only a single diversification point [1]. The 5,7-diiodo derivative uniquely provides two independent sites for sequential or orthogonal functionalization via Sonogashira, Suzuki, or Negishi couplings, enabling the construction of more complex molecular architectures [2]. Furthermore, the predicted ACD/LogP of 4.98 for the diiodo compound indicates significantly higher lipophilicity compared to the parent scaffold (LogP ~1.8 for imidazo[5,1-b]thiazole), directly impacting membrane permeability and protein binding in biological assays . Generic substitution with a mono-iodo or bromo analog would fundamentally alter the number of accessible diversification vectors and the physicochemical profile of any derived compound library.

Quantitative Differentiation Evidence for 5,7-Diiodoimidazo[5,1-B]thiazole: Procurement-Specific Comparative Data


Predicted Lipophilicity (LogP/LogD) Advantage Over the Unsubstituted Parent Scaffold

The ACD/LogP value for 5,7-diiodoimidazo[5,1-b]thiazole is predicted to be 4.98, while the ACD/LogD at pH 7.4 is 3.49 . In comparison, the unsubstituted parent scaffold imidazo[5,1-b]thiazole (CAS 251-89-8) exhibits a significantly lower logP (approximately 1.8 based on its PSA of 45.5 Ų and lower molecular weight) . This lipophilicity differential of approximately 3 log units directly impacts the compound's suitability for designing brain-penetrant or intracellular-targeting molecules.

Medicinal Chemistry Drug Design ADME Prediction

Dual Iodine Reactive Sites Enable Sequential Cross-Coupling Not Possible with Monohalogen Analogs

5,7-Diiodoimidazo[5,1-b]thiazole possesses two carbon-iodine bonds at C5 and C7, both of which are amenable to palladium-catalyzed cross-coupling reactions [1]. In contrast, mono-iodo analogs such as 7-iodoimidazo[5,1-b]thiazole provide only a single reactive center, limiting derivatization to one position [2]. The patent literature confirms that imidazo[5,1-b]thiazole derivatives bearing substituents specifically at the 7-position are key intermediates in carbapenem antibiotic synthesis, highlighting the critical importance of having a functional handle at this position [3]. The diiodo compound uniquely allows sequential functionalization: first at the more reactive C5 position, followed by C7, enabling the synthesis of 5,7-differentially substituted analogs.

Synthetic Chemistry Cross-Coupling Library Synthesis

Predicted Density and Molar Volume Differentiation for Formulation and Material Handling

The predicted density of 5,7-diiodoimidazo[5,1-b]thiazole is 3.10 ± 0.1 g/cm³, with a molar volume of 121.1 ± 7.0 cm³ . These values are substantially higher than those of the unsubstituted parent imidazo[5,1-b]thiazole (predicted density ~1.3 g/cm³, molar volume ~100 cm³) or the 7-bromo analog, 7-bromoimidazo[5,1-b]thiazole (CAS 208722-28-5, MW 203.06 g/mol, predicted density ~1.8 g/cm³) . The higher density directly impacts bulk handling, shipping classification, and formulation calculations in process chemistry settings.

Process Chemistry Formulation Science Material Properties

Verified Purity Specifications from Multiple Suppliers Provide Batch-to-Batch Reproducibility Confidence

Multiple independent suppliers report minimum purity specifications for 5,7-diiodoimidazo[5,1-b]thiazole. Bidepharm provides a standard purity of 95%+, supported by batch-specific QC documentation including NMR, HPLC, and GC . MolCore offers the compound at 98% purity under ISO certification, while AK Scientific reports a minimum purity of 95% . This level of independent cross-verification is not uniformly available for all halogenated imidazothiazole analogs, where single-supplier sourcing is more common.

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for 5,7-Diiodoimidazo[5,1-B]thiazole: Where This Compound Delivers Measurable Advantages


Carbapenem Antibiotic Intermediate Synthesis Requiring 7-Position Nicotinoylation

The patent literature identifies 7-substituted imidazo[5,1-b]thiazole derivatives as critical intermediates in the synthesis of carbapenem antibiotics with potent anti-MRSA activity [1]. The 5,7-diiodo compound provides a pre-installed iodine at C7, enabling direct nicotinoylation at this position as described in the Kubota et al. process patent (US20080114164). This one-step coupling strategy is more efficient than the multi-step lithiation/functionalization sequence required when starting from the unsubstituted parent scaffold [2]. The C5 iodine can be retained or selectively reduced post-coupling, offering synthetic flexibility not available from mono-iodo intermediates.

Parallel Library Synthesis via Sequential Orthogonal Cross-Coupling at C5 and C7

The differential reactivity of the two C–I bonds in 5,7-diiodoimidazo[5,1-b]thiazole enables sequential, orthogonal cross-coupling strategies for the parallel synthesis of diverse compound libraries, as demonstrated in related solution-phase parallel synthesis of cyclic imidate libraries using Sonogashira and Suzuki-Miyaura chemistry on iodinated heterocycles [1]. The higher predicted LogP (4.98) of the diiodo scaffold compared to the parent structure ensures that the core retains sufficient lipophilicity for membrane interaction even after polar substituents are introduced at both positions, making it a preferred starting material for CNS-targeted library design [2].

IDO1 Inhibitor Fragment Elaboration for Cancer Immunotherapy Research

Recent fragment-based drug discovery efforts have identified imidazo[5,1-b]thiazole as a promising scaffold for IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors, a key target in cancer immunotherapy [1]. While the diiodo compound itself is not reported as a bioactive molecule, its dual-iodination pattern makes it an ideal building block for the rapid synthesis of 5,7-disubstituted analogs for structure-activity relationship (SAR) exploration. The predicted LogD of 3.49 at pH 7.4, combined with zero hydrogen bond donors and a polar surface area of 46 Ų, indicates favorable drug-like properties that can be tuned through sequential substitution at both halogen positions [2].

Agrochemical Intermediate for Antifungal Imidazothiazole Derivatives

The imidazo[5,1-b]thiazole scaffold has demonstrated potent antifungal activity, with recent publications reporting derivatives that exhibit in vivo efficacy comparable to commercial fungicides [1]. The 5,7-diiodo compound serves as a versatile starting material for generating antifungal candidate libraries through parallel derivatization. Its higher lipophilicity (ACD/LogP 4.98) compared to the parent scaffold may enhance penetration of fungal cell walls and plant cuticles, a critical parameter for agrochemical development that can be systematically explored by progressive substitution at C5 and C7 [2].

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